molecular formula C7H16Cl2F2N2 B6162569 (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride CAS No. 2514694-78-9

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride

Cat. No.: B6162569
CAS No.: 2514694-78-9
M. Wt: 237.1
InChI Key:
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Description

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluoroethyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride
  • 2,2-difluoroethyl tosylate

Uniqueness

(2S)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is unique due to its specific structural features, such as the presence of both a difluoroethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

CAS No.

2514694-78-9

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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